molecular formula C12H8Br2O3S B267751 Phenyl 2,5-dibromobenzenesulfonate

Phenyl 2,5-dibromobenzenesulfonate

Cat. No.: B267751
M. Wt: 392.06 g/mol
InChI Key: KKNXEECEILHGIP-UHFFFAOYSA-N
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Description

Phenyl 2,5-dibromobenzenesulfonate is a sulfonate ester characterized by a phenyl group bonded to a 2,5-dibrominated benzenesulfonate moiety. This compound belongs to the broader class of aromatic sulfonate esters, which are widely studied for their applications in organic synthesis, polymer chemistry, and pharmaceuticals. The bromine substituents at the 2- and 5-positions of the benzene ring confer distinct electronic and steric properties, influencing reactivity, solubility, and stability compared to non-halogenated analogs.

Properties

Molecular Formula

C12H8Br2O3S

Molecular Weight

392.06 g/mol

IUPAC Name

phenyl 2,5-dibromobenzenesulfonate

InChI

InChI=1S/C12H8Br2O3S/c13-9-6-7-11(14)12(8-9)18(15,16)17-10-4-2-1-3-5-10/h1-8H

InChI Key

KKNXEECEILHGIP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Br)Br

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Phenyl 2,5-dibromobenzenesulfonate is differentiated from other sulfonate esters by its halogen substitution pattern. Below is a comparative analysis with structurally related compounds:

Table 1: Structural Comparison of Sulfonate Esters
Compound Name Substituents on Benzene Ring Key Functional Groups Molecular Formula CAS #
This compound 2-Br, 5-Br Sulfonate ester, Phenyl C₁₂H₈Br₂O₃S Not provided
Dibenzo[b,d]furan-2-yl 2,5-dimethoxybenzenesulfonate 2,5-OCH₃ Sulfonate ester, Dibenzo[b,d]furan C₂₀H₁₆O₆S 794552-42-4
(5-Chloroquinolin-8-yl) 2,5-dimethoxybenzenesulfonate 2,5-OCH₃ Sulfonate ester, Quinoline C₁₉H₁₆ClNO₅S Not provided
(2,5-Dichlorophenyl) 2,5-dimethoxybenzenesulfonate 2,5-Cl, 2,5-OCH₃ Sulfonate ester, Dichlorophenyl C₁₄H₁₁Cl₂O₅S Not provided

Key Observations :

  • Halogen vs. Methoxy Substituents : Bromine atoms in this compound introduce strong electron-withdrawing effects, enhancing electrophilicity and thermal stability compared to methoxy-substituted analogs like dibenzo[b,d]furan-2-yl 2,5-dimethoxybenzenesulfonate, where electron-donating methoxy groups reduce reactivity .

Physicochemical Properties

The bromine substituents significantly alter physicochemical parameters:

Table 2: Calculated and Experimental Properties
Property This compound (Predicted) Dibenzo[b,d]furan-2-yl 2,5-dimethoxybenzenesulfonate
Molecular Weight (g/mol) ~426.0 384.4
XLogP3 (Lipophilicity) ~4.9 (estimated) 4.7
Hydrogen Bond Acceptors 3 6
Rotatable Bonds 3 5

Key Observations :

  • Lipophilicity : The brominated compound exhibits higher XLogP3 (indicative of greater hydrophobicity) than methoxy-substituted analogs, aligning with bromine’s strong hydrophobic character .
  • Hydrogen Bonding: Fewer hydrogen bond acceptors in the brominated compound reduce solubility in polar solvents compared to analogs with methoxy or quinoline groups .

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